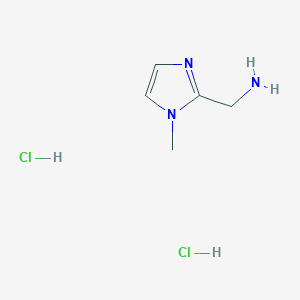

(1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride

Description

IUPAC Nomenclature and Systematic Chemical Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing nitrogen atoms. The official IUPAC name for this compound is (1-methylimidazol-2-yl)methanamine;dihydrochloride, which precisely describes the structural components and their connectivity. The compound is registered under Chemical Abstracts Service number 53332-67-5, providing a unique identifier for literature searches and regulatory documentation.

The systematic nomenclature reflects the presence of a five-membered imidazole ring bearing a methyl substituent at the 1-position and a methanamine group attached at the 2-position. The dihydrochloride designation indicates the formation of a salt with two equivalents of hydrochloric acid, resulting in protonation of the basic nitrogen centers. Alternative synonyms documented in chemical databases include 2-Aminomethyl-1-methyl-1H-imidazole dihydrochloride and (1-methylimidazol-2-yl)methanamine dihydrochloride, which are commonly used in commercial and research contexts.

The molecular formula C₅H₁₁Cl₂N₃ accurately represents the atomic composition, indicating five carbon atoms, eleven hydrogen atoms, two chlorine atoms, and three nitrogen atoms. The InChI Key VOJQTCGJLJPNJU-UHFFFAOYSA-N provides a standardized digital identifier that enables precise compound identification across various chemical databases and computational platforms. The SMILES notation CN1C=CN=C1CN.Cl.Cl offers a linear text representation of the molecular structure, facilitating computational analysis and database searching.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits characteristic features of imidazole-containing compounds, with the five-membered heterocyclic ring adopting a planar configuration. The imidazole ring displays typical bond lengths and angles associated with aromatic heterocycles, with the nitrogen atoms contributing to the electron delocalization system. The methanamine substituent at the 2-position extends from the ring plane, creating a three-dimensional molecular architecture that influences the compound's packing behavior and intermolecular interactions.

Crystallographic studies of related imidazole compounds provide insight into the solid-state structure of this family of molecules. Research on 1-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1H-1,2,3-triazole dihydrate revealed that imidazole-containing molecules typically form extensive hydrogen bonding networks in the crystalline state. The water molecules in hydrated forms often connect into chains through oxygen-hydrogen-oxygen hydrogen bonds, while oxygen-hydrogen-nitrogen hydrogen bonds link water molecules to organic molecules, generating complex three-dimensional structures.

The dihydrochloride salt formation significantly influences the crystalline packing arrangement. Similar compounds, such as 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane dihydrochloride tetrahydrate, demonstrate that chloride anions serve as hydrogen bond acceptors from protonated imidazole nitrogen atoms and associated water molecules. This creates interconnected three-dimensional networks through hydrogen bonding interactions, contributing to the overall stability of the crystalline structure.

The compound crystallizes as a colourless crystalline solid with a purity of 95.0 percent as determined by high-performance liquid chromatography analysis. The crystalline form exhibits characteristic physical properties including defined melting behavior and specific solubility profiles that are influenced by the hydrogen bonding network and ionic interactions present in the crystal lattice.

Spectroscopic Profiling: Nuclear Magnetic Resonance, Fourier Transform Infrared, and Mass Spectrometric Signatures

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation for this compound through characteristic chemical shifts and coupling patterns. Proton nuclear magnetic resonance analysis of the dihydrochloride tetrahydrate form in deuterium oxide reveals distinct signals corresponding to different proton environments. The N-methyl protons appear as a singlet at 3.82 parts per million, integrating for six protons, indicating rapid exchange conditions or symmetric environments. The imidazole ring protons H-C4 and H-C5 manifest as doublets at 7.46 and 7.50 parts per million respectively, with coupling constants of 2.1 hertz, characteristic of the vicinal coupling between adjacent ring protons.

The methanamine protons attached to the sulfur linkage in related compounds appear as a singlet at 3.26 parts per million, integrating for four protons, confirming the symmetric substitution pattern. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the N-methyl carbon appearing at 35.22 parts per million, ring carbons C4 and C5 at 120.98 and 125.70 parts per million respectively, and the quaternary C2 carbon at 138.52 parts per million. These chemical shift values are consistent with the expected electronic environment of carbons in substituted imidazole systems.

Fourier transform infrared spectroscopy reveals characteristic absorption bands that confirm the presence of functional groups and molecular interactions. The compound exhibits infrared spectral features consistent with its proposed structure, as verified through comparison with authentic reference materials. Key absorption bands include those associated with nitrogen-hydrogen stretching vibrations from the protonated imidazole ring and methanamine group, carbon-hydrogen stretching from the methyl and methylene groups, and characteristic imidazole ring vibrations.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information. Quadrupole time-of-flight mass spectrometry of related compounds shows the molecular ion peak for the free base at mass-to-charge ratio 255.0743, corresponding to [M+H-2HCl]⁺. Characteristic fragmentation includes cleavage at 141.0486 and 114.0249 mass-to-charge ratios, indicating loss of thioethyl groups in structurally related molecules. The mass spectral fragmentation patterns provide valuable structural confirmation and purity assessment information.

Thermodynamic Properties: Solubility, Melting Point, and Stability Profiles

The thermodynamic properties of this compound reflect its ionic nature and hydrogen bonding capabilities. The compound exhibits significant water solubility due to its dihydrochloride salt form, which facilitates ionic interactions with water molecules and promotes dissolution. The enhanced solubility compared to the free base form makes this salt particularly useful for applications requiring aqueous media or biological systems.

Thermal analysis reveals characteristic melting behavior with differential scanning calorimetry showing melting point values in the range of 250-251 degrees Celsius for related aminomethylimidazole dihydrochloride compounds. The relatively high melting point indicates strong intermolecular interactions in the solid state, consistent with the extensive hydrogen bonding network formed by the protonated imidazole groups and chloride counterions. Thermogravimetric analysis demonstrates weight loss patterns associated with dehydration processes in hydrated forms, followed by decomposition at elevated temperatures.

The stability profile of the compound varies with environmental conditions and hydration state. Studies of related imidazole compounds show that hydrated forms can undergo dehydration upon heating, with water loss occurring typically between 35-120 degrees Celsius depending on the specific crystal structure. The dehydration process often occurs without formation of intermediate hydration states, proceeding directly from the fully hydrated to the anhydrous form. Storage recommendations typically specify cool, dry conditions with inert atmosphere protection to prevent degradation and maintain chemical stability.

The compound demonstrates pH-dependent solubility characteristics typical of basic nitrogen-containing heterocycles. Under acidic conditions, protonation of the imidazole nitrogen atoms enhances water solubility through formation of charged species that interact favorably with polar solvents. The log D₇.₄ values for related compounds range from -2.29 to -0.78, indicating hydrophilic character under physiological pH conditions. This property profile makes the compound suitable for applications in aqueous environments while maintaining sufficient stability for handling and storage under appropriate conditions.

Properties

IUPAC Name |

(1-methylimidazol-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.2ClH/c1-8-3-2-7-5(8)4-6;;/h2-3H,4,6H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOJQTCGJLJPNJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60478564 | |

| Record name | 1-(1-Methyl-1H-imidazol-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53332-67-5 | |

| Record name | 1-(1-Methyl-1H-imidazol-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of 1-Methylimidazole with Formaldehyde and Ammonium Chloride

The most commonly reported laboratory synthesis of (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride involves the condensation reaction of 1-methylimidazole with formaldehyde and ammonium chloride under acidic conditions. This reaction proceeds via the formation of an imidazolylmethanol intermediate, which is subsequently converted to the methanamine derivative upon treatment with hydrochloric acid, yielding the dihydrochloride salt.

- Reaction conditions: Acidic medium (often HCl), controlled temperature (typically room temperature to mild heating), and stoichiometric ratios of reagents.

- Mechanism: The nucleophilic nitrogen of the imidazole ring attacks the electrophilic formaldehyde carbon, forming a hydroxymethyl intermediate, which is then aminated by ammonium chloride, followed by protonation to form the dihydrochloride salt.

Methylation of Imidazole Followed by Aminomethylation

An alternative approach involves first methylating imidazole at the N1 position using methylating agents such as methyl iodide or dimethyl sulfate, followed by aminomethylation at the C2 position through reaction with formaldehyde and ammonia or ammonium salts. This two-step process allows for selective substitution and better control over regioselectivity.

- Key reagents: Methylating agents (e.g., methyl iodide), formaldehyde, ammonia or ammonium chloride.

- Reaction environment: Acidic or neutral conditions depending on the step, with purification after each stage.

Use of Organolithium Intermediates

More advanced synthetic methods employ organolithium intermediates, such as 2-lithio-1-methylimidazole, which reacts with formaldehyde to form the hydroxymethyl intermediate. Subsequent acid treatment yields the dihydrochloride salt.

- Advantages: High regioselectivity and yield.

- Limitations: Requires anhydrous and inert atmosphere conditions, specialized reagents, and careful temperature control.

Industrial Production Methods

Industrial-scale synthesis generally adapts the laboratory methods with optimization for yield, purity, and scalability:

- Continuous flow reactors: Used to maintain consistent reaction conditions, improve heat and mass transfer, and reduce reaction times.

- Process optimization: Includes stoichiometric balancing, temperature control, and solvent selection to minimize by-products.

- Purification: Crystallization of the dihydrochloride salt from ethanol/water or acetonitrile mixtures is common to achieve high purity (>95%).

Reaction Parameters and Their Impact on Yield and Purity

| Parameter | Typical Range/Condition | Effect on Synthesis |

|---|---|---|

| Temperature | 20–60 °C | Higher temperatures increase reaction rate but may cause side reactions |

| pH/Acidity | Strongly acidic (HCl) | Essential for salt formation and protonation steps |

| Solvent | Water, ethanol, or polar aprotic solvents (e.g., DMF) | Solvent polarity affects solubility and reaction kinetics |

| Reaction time | 12–24 hours | Longer times improve conversion but risk degradation |

| Base (if used) | DIPEA or Hunig's base in some derivatives | Enhances nucleophilicity, improves yields |

Purification Techniques

- Precipitation: Acidic aqueous workup to precipitate the dihydrochloride salt.

- Recrystallization: From ethanol/water or acetonitrile to remove impurities.

- Column Chromatography: Silica gel with eluents such as dichloromethane/methanol mixtures for fine purification.

Analytical Characterization Supporting Preparation

- 1H NMR Spectroscopy: Characteristic peaks include singlets for imidazole protons (~δ 8.9 ppm) and methylene protons (~δ 4.9 ppm), confirming substitution pattern.

- Mass Spectrometry (ESI-MS): Molecular ion peaks consistent with C5H9N3·2HCl.

- Elemental Analysis: Matches theoretical C, H, N, and Cl content within ±0.3%.

- HPLC: Purity typically >95% with consistent retention times under reverse-phase conditions.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Condensation with formaldehyde and ammonium chloride | 1-Methylimidazole, formaldehyde, NH4Cl, HCl | Acidic, room temp to mild heat | Simple, scalable | Moderate reaction time |

| Methylation followed by aminomethylation | Imidazole, methyl iodide, formaldehyde, ammonia | Stepwise, acidic/neutral | Selective substitution | Multi-step, requires purification |

| Organolithium intermediate route | 2-Lithio-1-methylimidazole, formaldehyde, HCl | Anhydrous, inert atmosphere | High regioselectivity and yield | Requires specialized conditions |

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxaldehyde, while reduction can produce various amine derivatives.

Scientific Research Applications

The unique chemical structure of (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride allows it to serve as a building block in the synthesis of novel materials. Its ability to form coordination complexes with metals makes it valuable in the development of new catalysts and materials with specific electronic properties. For example, research has highlighted its use in synthesizing metal-organic frameworks (MOFs) that can be applied in gas storage and separation technologies .

Biological Research

Enzyme Interaction Studies

Research indicates that this compound can interact with various enzymes, potentially modulating their activity. This property is crucial for understanding its role in biochemical pathways and could lead to the development of enzyme inhibitors or activators for therapeutic purposes .

Case Studies

- Antimicrobial Efficacy : A study conducted on several imidazole derivatives demonstrated that compounds similar to this compound showed significant inhibition against E. coli and S. aureus, indicating its potential as an antimicrobial agent.

- Cytotoxicity Against Cancer Cells : In vitro studies revealed that derivatives of this compound exhibited cytotoxic effects on breast cancer cell lines, suggesting further exploration for therapeutic applications.

Mechanism of Action

The mechanism of action of (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on substitution patterns, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Structural Differences and Implications

- Substitution Position : Moving the methanamine group from the 2- to 4-position on the imidazole ring (e.g., (1-Methyl-1H-imidazol-4-yl)methanamine dihydrochloride) alters electronic properties and hydrogen-bonding capacity, reducing its utility in coordination chemistry compared to the 2-substituted derivative .

- N-Alkyl Groups : Propyl substitution at the 1-position (e.g., 1-(1-Propyl-1H-imidazol-2-yl)methanamine dihydrochloride) introduces steric hindrance, which may affect binding affinity in enzyme inhibition studies .

Physicochemical Properties

- Solubility: The dihydrochloride salt form of the target compound exhibits superior aqueous solubility compared to neutral analogs like (1-Methyl-1H-imidazol-2-yl)methanol (logP ~ -0.5 vs. 0.3) .

- Stability : The 2-substituted methanamine derivatives are more stable under acidic conditions than 4-substituted isomers due to reduced ring strain .

Biological Activity

(1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various studies and research findings.

Chemical Structure and Properties

The compound is characterized by its imidazole ring, which is known for its role in biological systems. The molecular formula is with a molar mass of approximately 174.05 g/mol. The presence of both the methyl group and the amine group enhances its reactivity and biological interactions.

Anticancer Properties

Research has demonstrated that (1-methyl-1H-imidazol-2-yl)methanamine and its derivatives exhibit cytotoxic effects against various cancer cell lines. A study reported that several platinum(II) complexes containing this compound showed significant cytotoxicity against the NCI-H460 lung cancer cell line, with effective concentrations (EC50) ranging from 0.115 mM to 1.1 mM .

Table 1: Cytotoxic Effects of Platinum(II) Complexes

| Compound | Cell Line | EC50 (mM) |

|---|---|---|

| Pt-4a | NCI-H460 | 0.115 |

| Pt-4b | NCI-H460 | 0.300 |

| Pt-4c | NCI-H460 | 1.100 |

Antimicrobial Activity

Imidazole derivatives, including (1-methyl-1H-imidazol-2-yl)methanamine, have been noted for their antimicrobial properties . The structural features contribute to their ability to disrupt microbial cell membranes, leading to cell death. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with various biological targets, including enzymes involved in cellular signaling pathways and DNA synthesis. For instance, some studies suggest that these compounds may induce the formation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .

Case Studies

A notable case study involved the evaluation of a series of imidazole derivatives for their inhibition of HIV integrase activity. Compounds similar to (1-methyl-1H-imidazol-2-yl)methanamine demonstrated substantial inhibition rates, indicating potential as antiviral agents .

Table 2: Inhibition Rates of Imidazole Derivatives

| Compound | % Inhibition (HIV IN) |

|---|---|

| Compound A | 89% |

| Compound B | 83% |

| Compound C | 67% |

Q & A

Basic Research Questions

Q. What are the recommended methods for determining the crystal structure of (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride?

- Methodological Answer : The crystal structure can be resolved using single-crystal X-ray diffraction (SC-XRD). The SHELX system (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) is widely employed for small-molecule crystallography due to its robustness in handling high-resolution data and twinned crystals. Cross-validation with spectroscopic techniques (e.g., NMR, IR) ensures structural consistency .

Q. What safety protocols are critical when handling this compound in aqueous environments?

- Methodological Answer : Follow stringent safety measures:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to prevent inhalation exposure; ensure adequate airflow in labs.

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid direct contact.

- Storage : Keep in sealed, glass containers under dry, dark conditions to prevent degradation .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Methodological Answer : Cross-validate data using complementary techniques:

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.

- Elemental Analysis : Verify empirical formula accuracy.

- Multinuclear NMR : Compare H, C, and DEPT spectra to rule out impurities.

- XRD : Resolve ambiguities in stereochemistry or protonation states .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound to enhance yield and purity?

- Methodological Answer :

- Catalytic Methods : Employ nickel-catalyzed cyclization (as used in analogous imidazole derivatives) for regioselective formation of the imidazole ring .

- Reaction Conditions : Optimize temperature (typically 0–25°C), solvent polarity (e.g., THF/water mixtures), and stoichiometry of precursors.

- Purification : Use recrystallization from ethanol/water or column chromatography (silica gel, eluent: CHCl/MeOH gradients) to isolate high-purity product .

Q. How does the dihydrochloride form influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : The dihydrochloride salt enhances water solubility via protonation of the amine group, facilitating reactions in polar solvents. However, the counterion (Cl) may act as a leaving group or participate in ion-pairing, altering reaction kinetics. Pre-neutralization (e.g., with NaHCO) is recommended for reactions requiring free amine nucleophiles .

Q. What are the key considerations for designing biological assays targeting LOXL2 inhibition?

- Methodological Answer :

- Assay Conditions : Use recombinant LOXL2 enzyme in buffer systems (pH 7.4, 37°C) with substrates like elastin or collagen.

- Controls : Include positive controls (e.g., β-aminopropionitrile) and measure IC via fluorometric or colorimetric readouts.

- Cell-Based Models : Validate activity in fibrotic cell lines (e.g., hepatic stellate cells) with collagen deposition assays .

Q. How can computational tools predict viable synthetic routes for derivatives of this compound?

- Methodological Answer : Utilize retrosynthesis software (e.g., AI-driven platforms) trained on databases like Reaxys or Pistachio. Focus on one-step reactions (e.g., alkylation of the imidazole ring) and prioritize routes with high feasibility scores (>0.9 plausibility). Validate predictions with small-scale pilot reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.